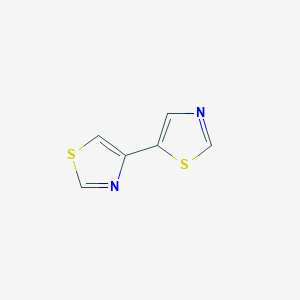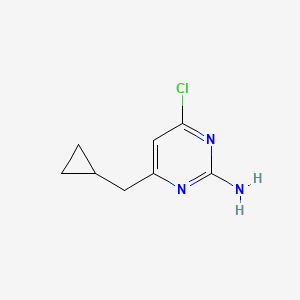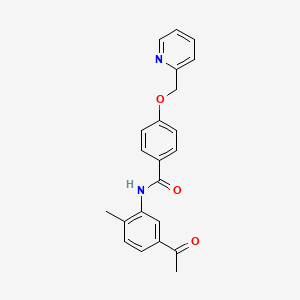![molecular formula C18H15NO3S B13884870 Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate CAS No. 1184722-47-1](/img/structure/B13884870.png)
Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiophene with an appropriate aniline derivative under acidic conditions to form the anilino group. This is followed by esterification with methanol in the presence of a strong acid catalyst to form the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Applications De Recherche Scientifique
Methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with biological macromolecules, while the benzothiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate
- 2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide
Uniqueness
Methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the anilino group and the carboxylate ester group allows for diverse chemical modifications and interactions, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1184722-47-1 |
|---|---|
Formule moléculaire |
C18H15NO3S |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
methyl 5-(2-anilino-2-oxoethyl)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H15NO3S/c1-22-18(21)16-11-13-9-12(7-8-15(13)23-16)10-17(20)19-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,19,20) |
Clé InChI |
WBBBMZRDGPINKL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(S1)C=CC(=C2)CC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)



![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)

![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)

![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)

